{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE
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Overview
Description
{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE is a complex organic compound that features a combination of pyrazole, bromophenyl, methoxyphenyl, and thiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole core, followed by the introduction of the bromophenyl and methoxyphenyl groups. The final step involves the incorporation of the thiocyanate group.
Synthesis of Pyrazole Core: The pyrazole core can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using methoxybenzene and an appropriate leaving group.
Incorporation of Thiocyanate Group: The thiocyanate group can be introduced by reacting the intermediate compound with thiocyanate salts such as potassium thiocyanate (KSCN) under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The thiocyanate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Hydrolysis: Acidic or basic conditions
Major Products Formed
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives with new functional groups
Hydrolysis: Amines or thiols
Scientific Research Applications
{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic, optical, and mechanical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of {[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: A compound with similar bromophenyl and thiazole groups.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar bromophenyl and methoxyphenyl groups.
Uniqueness
{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE is unique due to its combination of pyrazole, bromophenyl, methoxyphenyl, and thiocyanate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15BrN4O2S |
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Molecular Weight |
443.3g/mol |
IUPAC Name |
[4-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methoxyphenyl] thiocyanate |
InChI |
InChI=1S/C19H15BrN4O2S/c1-12-16(19(25)24(23-12)14-5-3-13(20)4-6-14)10-22-17-8-7-15(27-11-21)9-18(17)26-2/h3-10,23H,1-2H3 |
InChI Key |
IMHZTQPJZGRSFU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=C(C=C(C=C3)SC#N)OC |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=C(C=C(C=C3)SC#N)OC |
Origin of Product |
United States |
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